molecular formula C19H22ClN3O3 B2644447 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide CAS No. 1290291-80-3

2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide

Cat. No. B2644447
CAS RN: 1290291-80-3
M. Wt: 375.85
InChI Key: LRAOTCNTFMSOQE-UHFFFAOYSA-N
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Description

2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide, also known as MPT0B392, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It was first synthesized in 2015 by a team of researchers from the National Health Research Institutes in Taiwan. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide selectively binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the activation of p53 and downstream signaling pathways that induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer therapy. It has also been shown to have synergistic effects with other anti-cancer drugs, such as cisplatin and doxorubicin. In addition, 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide is its high selectivity for CK2, which reduces the risk of off-target effects. It also has good oral bioavailability and can be administered orally, making it a convenient option for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide and other anti-cancer drugs. Another area of interest is the investigation of its potential in other diseases, such as neurodegenerative disorders and viral infections. Finally, further studies are needed to determine its safety and efficacy in humans, which could lead to its development as a new cancer therapy.

Synthesis Methods

The synthesis of 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-nitropyridine with 4-aminomethylphenol to form 2-chloro-4-(4-aminomethylphenoxy)pyridine. This intermediate is then reacted with morpholine and ethylene oxide to produce 2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide. The final product is obtained through purification and characterization by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide has been shown to have potent anti-cancer activity in various cancer cell lines, including lung, breast, colon, and pancreatic cancer. It works by inhibiting the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c20-18-13-16(4-5-21-18)19(24)22-14-15-2-1-3-17(12-15)26-11-8-23-6-9-25-10-7-23/h1-5,12-13H,6-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAOTCNTFMSOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide

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